molecular formula C21H26N10O4 B1672457 Unii-djf621DE4F CAS No. 210237-78-8

Unii-djf621DE4F

Cat. No.: B1672457
CAS No.: 210237-78-8
M. Wt: 482.5 g/mol
InChI Key: FLBKPDIBGNWXMT-NIQZGXKPSA-N
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Scientific Research Applications

GW-328267 has been extensively studied for its potential therapeutic applications. It has shown promise in treating acute lung injury, asthma, and chronic obstructive pulmonary disease (COPD). The compound’s broad-spectrum anti-inflammatory actions make it a valuable candidate for research in immune system diseases and respiratory conditions . Additionally, GW-328267 has been evaluated in clinical trials for its safety, tolerability, pharmacokinetics, and pharmacodynamics .

Mechanism of Action

GW-328267 exerts its effects by acting as an agonist of the adenosine A2 receptor. This receptor is involved in various physiological processes, including the regulation of inflammation and immune responses. By activating the adenosine A2 receptor, GW-328267 can modulate these processes, leading to its therapeutic effects . The compound’s mechanism of action involves the activation of molecular pathways associated with the adenosine A2 receptor, which in turn affects cellular functions and responses .

Properties

CAS No.

210237-78-8

Molecular Formula

C21H26N10O4

Molecular Weight

482.5 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]purin-9-yl]-5-(2-ethyltetrazol-5-yl)oxolane-3,4-diol

InChI

InChI=1S/C21H26N10O4/c1-2-31-28-18(27-29-31)16-14(33)15(34)20(35-16)30-10-23-13-17(22)25-21(26-19(13)30)24-12(9-32)8-11-6-4-3-5-7-11/h3-7,10,12,14-16,20,32-34H,2,8-9H2,1H3,(H3,22,24,25,26)/t12-,14-,15+,16-,20+/m0/s1

InChI Key

FLBKPDIBGNWXMT-NIQZGXKPSA-N

Isomeric SMILES

CCN1N=C(N=N1)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)N[C@@H](CC5=CC=CC=C5)CO)N)O)O

SMILES

CCN1N=C(N=N1)C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)NC(CC5=CC=CC=C5)CO)N)O)O

Canonical SMILES

CCN1N=C(N=N1)C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)NC(CC5=CC=CC=C5)CO)N)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW-328267;  GW328267;  GW 328267;  J2.047.755E;  GW328267X; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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